4-Butylresorcinol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Butylresorcinol beinhaltet chemische Reaktionen, die von Resorcinol ausgehen, einer Verbindung, die aus verschiedenen natürlichen Quellen wie bestimmten Pflanzen und Harzen gewonnen wird. Resorcinol wird spezifischen chemischen Modifikationen unterzogen, einschließlich Butylierung, um this compound zu erzeugen .

Industrielle Produktionsmethoden: Industrieoptimierte und effiziente synthetische Methoden, die grüne Chemie umfassen und die Umweltbelastung reduzieren, werden üblicherweise bei der Produktion von this compound eingesetzt .

Chemische Reaktionsanalyse

Reaktionstypen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist besonders bekannt für seine Fähigkeit, die Melaninproduktion durch Hemmung von Tyrosinase und TRP-1 zu hemmen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen mit this compound verwendet werden, umfassen Hydrierungskatalysatoren wie Ni/Al2O3 und Essigsäureanhydrid zur Acylierung .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Zwischenprodukte, die weiterverarbeitet werden, um this compound zu erzeugen, das dann in verschiedenen kosmetischen Formulierungen verwendet wird .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird aufgrund seiner starken depigmentierenden Eigenschaften umfassend bei der Entwicklung von hautbleichenden Produkten eingesetzt . In der Medizin wird es zur Behandlung von Hyperpigmentierungsstörungen wie Melasma verwendet . In der Kosmetikindustrie ist es ein wichtiger Bestandteil von Anti-Aging-Formulierungen .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es Tyrosinase und TRP-1 hemmt, die entscheidende Enzyme im Melaninbiosyntheseweg sind. Durch Blockierung dieser Enzyme reduziert this compound effektiv die Melaninproduktion, was zu einem helleren Hautton führt . Die molekularen Zielstrukturen von this compound umfassen die aktiven Zentren von Tyrosinase und TRP-1, an denen es bindet und deren Aktivität hemmt .

Analyse Chemischer Reaktionen

Microchannel Reduction of 4-n-Butyrylresorcinol

This method employs sodium borohydride (NaBH₄) and Raney nickel in a continuous-flow microchannel reactor ( ):

| Parameter | Details |

|---|---|

| Substrate | 4-n-Butyrylresorcinol (ketone precursor) |

| Reducing Agent | NaBH₄ (1.5 equivalents) |

| Catalyst | Raney nickel (2 equivalents) |

| Solvent | Isopropanol |

| Temperature | 80°C (preheating and reaction modules) |

| Residence Time | 200 s |

| Yield | 96% |

Mechanism :

-

NaBH₄ reduction converts the ketone group to an alcohol intermediate at room temperature.

-

Raney nickel facilitates further hydrogenation of the alcohol to the final 4-butyl group under elevated temperatures.

Advantages :

-

Avoids high-pressure hydrogen gas (eliminates explosion risks) .

-

Continuous flow design enhances heat/mass transfer, reducing side reactions.

Huang Minlon Reduction

Alternative synthesis via hydrazine hydrate and alkali ( ):

| Parameter | Details |

|---|---|

| Substrate | 4-n-Butyrylresorcinol |

| Reducing Agent | Hydrazine hydrate (excess) |

| Base | KOH or NaOH (1–5 equivalents) |

| Solvent | Glycol ether or triethylene glycol |

| Temperature | 170–220°C |

| Yield | 77% (after recrystallization) |

Limitations :

-

Prolonged high-temperature reflux increases energy consumption.

-

Generates nitrogen gas and hydrazine byproducts requiring careful handling .

Enzymatic Oxidation by Tyrosinase

4BR acts as both a tyrosinase inhibitor and substrate under specific conditions ( ):

Kinetic Parameters

| Parameter | Value |

|---|---|

| Catalytic constant (kₐₜ) | 8.49 ± 0.20 s⁻¹ |

| Michaelis constant (Kₘ) | 60.26 ± 8.76 μM |

| Optimal pH | 6.5–7.0 |

Reaction Pathway :

-

Hydroxylation : Tyrosinase hydroxylates 4BR at the C-6 position, forming an o-diphenol intermediate.

-

Oxidation : The intermediate is oxidized to an o-quinone.

-

Isomerization : o-Quinone isomerizes to a red p-quinone, which reacts with thiols (e.g., glutathione) .

Structural Insight :

-

Docking studies show the hydroxyl group at C-1 coordinates with tyrosinase’s CuA center.

-

The butyl chain enhances substrate binding via hydrophobic interactions .

Acid/Base Sensitivity

-

Acidic Conditions : Protonation of phenolic hydroxyls reduces solubility but does not degrade the core structure.

-

Alkaline Conditions : Deprotonation increases solubility, but prolonged exposure accelerates oxidation.

Thermal Stability

-

Stable up to 80°C in inert atmospheres.

-

Above 100°C, partial decomposition to resorcinol and butyl derivatives occurs.

Photodegradation

-

UV exposure induces radical formation, leading to dimerization or polymerization.

Wissenschaftliche Forschungsanwendungen

Skin Treatment and Dermatological Applications

Hypopigmentation Agent:

4-Butylresorcinol is primarily recognized for its potent hypopigmenting properties. It acts as a highly effective inhibitor of human tyrosinase, an enzyme critical in melanin production. Studies have demonstrated that this compound exhibits superior inhibitory activity compared to other commonly used agents such as hydroquinone, kojic acid, and arbutin. In vitro assays have shown an IC50 value of approximately 21 µmol/L for tyrosinase inhibition, with complete enzyme inhibition at concentrations above 100 µmol/L .

Clinical Efficacy:

Clinical trials have validated the effectiveness of this compound in treating hyperpigmentation disorders such as melasma and age spots. For instance, a double-blind, randomized study indicated that a 0.3% cream formulation significantly improved the appearance of melasma in patients over an 18-week treatment period . Another study noted that participants treated with a serum containing this compound showed marked improvement in post-laser pigmentation lesions .

Mechanism of Action:

The compound inhibits both tyrosinase and tyrosinase-related protein-1 (TRP-1), which are crucial in the melanogenesis pathway. This dual inhibition mechanism contributes to its effectiveness in reducing melanin synthesis without cytotoxic effects on surrounding tissues .

Anti-Aging Properties

Collagen Stimulation:

Recent studies suggest that this compound may also stimulate collagen production, enhancing skin elasticity and reducing signs of aging. Clinical observations indicated improvements in skin firmness and reduction of wrinkles after treatment with formulations containing high concentrations of the compound .

Peeling Agent:

In higher concentrations (20%-60%), this compound has been explored as a peeling agent for treating atrophic and hypertrophic scars, acne vulgaris, and other skin imperfections. Its ability to penetrate multiple layers of skin allows it to address both surface-level pigmentation and deeper skin issues effectively .

Biochemical Properties

Antioxidant Effects:

this compound exhibits strong antioxidant properties, providing protection against oxidative stress-induced damage. This characteristic is particularly beneficial in dermatological applications where oxidative stress can exacerbate skin aging and pigmentation disorders .

Immunomodulatory Effects:

Research indicates that the compound may possess immunomodulatory properties, potentially influencing inflammatory responses within the skin. This aspect is crucial for conditions like acne vulgaris, where inflammation plays a significant role in pathogenesis .

Data Summary Table

Case Studies

Study on Melasma Treatment:

A clinical study involving eighty-five women with varying degrees of melasma demonstrated significant efficacy when treated with a formulation containing this compound. The study utilized the Melasma Area and Severity Index (MASI) scoring system to evaluate outcomes, showing marked improvement post-treatment .

Acne Vulgaris Treatment:

In another case study focusing on acne vulgaris, patients treated with high-concentration formulations of this compound exhibited substantial reductions in inflammatory lesions and overall skin texture improvements after several weeks of application .

Wirkmechanismus

Rucinol exerts its effects by inhibiting tyrosinase and TRP-1, which are crucial enzymes in the melanin synthesis pathway. By blocking these enzymes, rucinol effectively reduces melanin production, leading to a lighter skin tone . The molecular targets of rucinol include the active sites of tyrosinase and TRP-1, where it binds and inhibits their activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Hydrochinon

- Kojisäure

- Arbutin

- Tranexamsäure

- Bakuchiol

Einzigartigkeit: 4-Butylresorcinol ist einzigartig in seiner doppelten Hemmung sowohl von Tyrosinase als auch von TRP-1, wodurch es effektiver ist als andere Depigmentierungsmittel wie Hydrochinon und Kojisäure . Seine Fähigkeit, mehrere Pfade in der Melaninbiosynthese zu hemmen, bietet eine breitere und stärkere depigmentierende Wirkung .

Biologische Aktivität

4-Butylresorcinol (4-BR) is a phenolic compound recognized for its significant biological activity, particularly as a potent inhibitor of tyrosinase, the key enzyme involved in melanin production. This article explores the biological mechanisms, clinical efficacy, and safety of this compound, highlighting relevant studies and findings.

This compound exerts its biological effects primarily through the inhibition of tyrosinase activity. It functions as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate conversion, which ultimately leads to reduced melanin synthesis.

Key Findings:

- Inhibition of Tyrosinase : In vitro studies demonstrated that 4-BR has an IC50 value of approximately 21 μmol/L for human tyrosinase, making it significantly more potent than other common inhibitors like hydroquinone and kojic acid .

- Proteolytic Degradation : Research indicates that 4-BR enhances the proteolytic degradation of tyrosinase, thereby reducing its protein levels without affecting mRNA levels. This suggests that 4-BR promotes the turnover of tyrosinase rather than simply inhibiting its activity .

- MAPK Pathway Activation : The compound activates the p38 MAPK pathway, which is implicated in various cellular responses including stress and inflammation. This activation leads to increased ubiquitination of tyrosinase, facilitating its degradation .

Clinical Efficacy

Numerous clinical studies have validated the efficacy of this compound in treating hyperpigmentation disorders such as melasma and age spots.

Clinical Studies Overview:

- Melasma Treatment : A randomized controlled study involving a 0.1% cream formulation showed rapid efficacy with significant improvement in melasma after 8 weeks of treatment. The melanin index decreased significantly on the treated side compared to the vehicle control .

- Age Spots : In a clinical trial focusing on age spots, subjects treated with formulations containing 4-BR exhibited marked improvement compared to control spots treated with a vehicle, affirming its effectiveness in reducing hyperpigmentation over an 8-week period .

Safety Profile

The safety profile of this compound has been assessed in various studies, indicating that it is generally well tolerated with minimal adverse effects.

Observations:

Eigenschaften

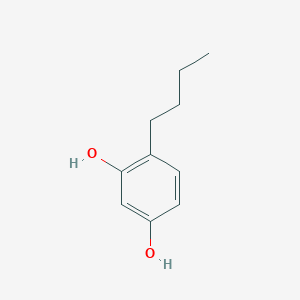

IUPAC Name |

4-butylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-3-4-8-5-6-9(11)7-10(8)12/h5-7,11-12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHZYWUPJWVTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172403 | |

| Record name | 4-Butylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18979-61-8 | |

| Record name | Butylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18979-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butylbenzene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BUTYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IK4UQ3ZGA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Butylresorcinol exert its depigmenting effect?

A1: this compound is a potent tyrosinase inhibitor. [, ] Tyrosinase is a key enzyme involved in melanin biosynthesis. By inhibiting tyrosinase, this compound effectively reduces melanin production, leading to a depigmenting effect. [, ] Furthermore, it also inhibits tyrosinase-related protein-1 (TRP-1), another enzyme contributing to melanin synthesis. []

Q2: Are there any studies demonstrating the efficacy of this compound in reducing hyperpigmentation?

A3: Yes, a clinical study investigated a topical gel serum containing tranexamic acid, niacinamide, this compound, phytic acid, and a mixture of hydroxy acids. [] The study demonstrated significant reductions in hyperpigmentation parameters, including brown spot count, brown spot area, and melanin index, after regular application of the serum. [] These findings suggest the potential of this compound as an ingredient in topical formulations for hyperpigmentation management.

Q3: What is known about the safety profile of this compound?

A4: While generally considered safe for topical use, this compound can potentially cause allergic contact dermatitis in susceptible individuals. [] One case report documented allergic contact dermatitis in a patient using a night cream containing this compound. [] This highlights the importance of considering potential sensitivities and conducting thorough safety assessments during product development and usage.

Q4: Have there been any studies exploring the structure-activity relationship of this compound and its derivatives?

A5: Yes, research has investigated the impact of structural modifications on the tyrosinase inhibitory activity of this compound analogues. [] Studies revealed that unsymmetrical curcumin analogues containing 4-hydroxyl-substituted phenolic rings with C-2/C-4- or C-3/C-4-dihydroxyl-substituted diphenolic rings displayed enhanced inhibitory activity compared to this compound and kojic acid. [] This suggests that specific structural features significantly influence the potency of these compounds as tyrosinase inhibitors.

Q5: Has this compound been investigated for other potential therapeutic applications?

A6: Beyond its depigmenting properties, this compound has demonstrated potential in other areas. Research suggests that it exhibits anti-HMG-CoA reductase, antioxidant, and anti-urease activities. [] Additionally, in vitro studies have shown promising anti-leukemia properties against various leukemia cell lines. [] These findings warrant further investigation into the therapeutic potential of this compound for conditions beyond hyperpigmentation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.